ARQ-736 was developed by ArQule, Inc. as part of a series of compounds designed to inhibit the RAF family of kinases. Its classification as a pan-RAF inhibitor indicates its ability to inhibit not only mutant BRAF but also wild-type BRAF and C-Raf, which are crucial components in the MAPK signaling pathway involved in cell proliferation and survival. The compound has been evaluated in clinical trials for its efficacy against various tumor types harboring the BRAF V600E mutation .
The synthesis of ARQ-736 free acid involves several key steps that focus on creating a compound with high selectivity and potency against the target kinase. Initial synthetic routes typically include:
These methods have been refined through iterative cycles of synthesis and biological testing, leading to improved variants with enhanced efficacy .
The molecular structure of ARQ-736 free acid features a complex arrangement that allows it to effectively bind to the active site of the BRAF kinase. Key structural elements include:
The compound's molecular formula is C16H14N4O2S, with a molecular weight of approximately 342.37 g/mol. The structural data obtained from X-ray crystallography studies provide insights into how ARQ-736 interacts with its target at an atomic level .
ARQ-736 free acid undergoes specific chemical reactions primarily related to its interactions with biological targets:
These reactions are critical for understanding both the pharmacodynamics and pharmacokinetics of ARQ-736 in therapeutic contexts .
The mechanism by which ARQ-736 exerts its effects involves competitive inhibition of ATP binding to the BRAF kinase. When ARQ-736 binds to the active site:
Data from preclinical studies indicate that ARQ-736 effectively reduces tumor growth in models expressing BRAF V600E mutations .
ARQ-736 free acid exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into effective drug delivery systems .
ARQ-736 free acid has significant applications in cancer research and therapy:
The continued exploration of ARQ-736's potential may lead to advancements in personalized medicine strategies for cancer treatment .
ARQ-736 free acid (chemical name: [3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl dihydrogen phosphate) is a small-molecule inhibitor with the molecular formula C₂₅H₂₇N₈O₈PS and a molecular weight of 630.57 g/mol [1]. Its structure features a chiral center at the C3 position of the piperidine ring (R-configuration), a methyl phosphate group enabling cellular penetration, and a sulfonamide linker critical for kinase binding [1] [3]. The compound’s SMILES and InChI identifiers provide unambiguous representations of its stereochemistry and bonding:
Table 1: Key Chemical Identifiers of ARQ-736 Free Acid
Property | Value |
---|---|
IUPAC Name | [3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl dihydrogen phosphate |
Molecular Formula | C₂₅H₂₇N₈O₈PS |
Exact Mass | 630.14155 Da |
CAS Number (Free Acid) | 1228237-47-5 |
CAS Number (Disodium Salt) | 1228237-57-7 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 15 |
The free acid form is a precursor to the disodium salt (ARQ-736; CAS 1228237-57-7), which enhances aqueous solubility but retains the core pharmacophore [3] [4].
ARQ-736 was developed by ArQule, Inc. as part of its kinase inhibitor platform (AKIP™) aimed at non-ATP-competitive agents [9]. The compound emerged from structure-activity relationship (SAR) studies optimizing in vitro potency against BRAF-mutant cell lines. Key milestones include:
The discovery leveraged virtual screening and molecular docking to refine interactions with the BRAFᵛ⁶⁰⁰ᴱ active site, focusing on hydrophobic pockets near residues Phe583, Leu514, and Lys483 [8].
Table 2: Development Milestones of ARQ-736
Year | Event |
---|---|
2011 | Preclinical optimization completed; IND-enabling studies initiated |
2013 | Phase I trial launched (NCT01225536) for advanced solid tumors |
2015 | Characterization as pan-RAF inhibitor published |
ARQ-736 inhibits oncogenic signaling by targeting the RAF/MEK/ERK pathway (MAPK cascade), which is hyperactivated in >8% of human cancers, including ~50% of melanomas and 10–25% of colorectal/ovarian cancers [6] [8]. Its biochemical and cellular mechanisms include:
ARQ-736’s primary indication targets BRAF-mutant malignancies, particularly those resistant to first-generation inhibitors. Key preclinical findings include:
Table 3: Pharmacodynamic Profile of ARQ-736 Free Acid
Parameter | Value/Effect |
---|---|
Primary Target | Pan-RAF kinase (BRAFᵛ⁶⁰⁰ᴱ, wild-type BRAF, CRAF) |
Key Pathway Inhibition | RAF/MEK/ERK phosphorylation |
Cellular IC₅₀ (BRAFᵛ⁶⁰⁰ᴱ) | 0.1–0.5 µM |
Resistance Mitigation | Effective against NRAS-mutant and dimerized RAF isoforms |
Combination Potential | EGFR inhibitors (e.g., erlotinib), MEK inhibitors |
The free acid form enables intracellular accumulation due to its phosphate group, which may undergo enzymatic cleavage to active metabolites, though the exact pharmacokinetics remain proprietary [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7